molecular formula C8H12N2O B2595760 N-ethyl-6-methoxypyridin-3-amine CAS No. 51468-14-5

N-ethyl-6-methoxypyridin-3-amine

Cat. No.: B2595760
CAS No.: 51468-14-5
M. Wt: 152.197
InChI Key: JIJIARWSDGCDSX-UHFFFAOYSA-N
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Description

N-ethyl-6-methoxypyridin-3-amine is an organic compound with the molecular formula C8H12N2O It is a derivative of pyridine, featuring an ethyl group attached to the nitrogen atom and a methoxy group at the sixth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: N-ethyl-6-methoxypyridin-3-amine can be synthesized through several methods. One common approach involves the reaction of 6-methoxypyridin-3-amine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like acetonitrile under reflux conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can facilitate large-scale production.

Chemical Reactions Analysis

Types of Reactions: N-ethyl-6-methoxypyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed:

    Oxidation: this compound N-oxide.

    Reduction: Various reduced amine derivatives.

    Substitution: Compounds with different functional groups replacing the methoxy group.

Scientific Research Applications

N-ethyl-6-methoxypyridin-3-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and as a ligand in biochemical assays.

    Medicine: Research explores its potential as a pharmacophore in drug development, particularly for its interactions with specific biological targets.

    Industry: It is utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-ethyl-6-methoxypyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethyl and methoxy groups contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects.

Comparison with Similar Compounds

    6-methoxypyridin-3-amine: Lacks the ethyl group, which may affect its binding properties and biological activity.

    N-methyl-6-methoxypyridin-3-amine: Features a methyl group instead of an ethyl group, potentially altering its chemical reactivity and interactions.

    N-ethyl-3-methoxypyridin-2-amine: The position of the methoxy group is different, which can influence its chemical behavior and applications.

Uniqueness: N-ethyl-6-methoxypyridin-3-amine is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various research fields, making it a valuable compound for scientific exploration.

Properties

IUPAC Name

N-ethyl-6-methoxypyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-3-9-7-4-5-8(11-2)10-6-7/h4-6,9H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIJIARWSDGCDSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CN=C(C=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51468-14-5
Record name N-ethyl-6-methoxypyridin-3-amine
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